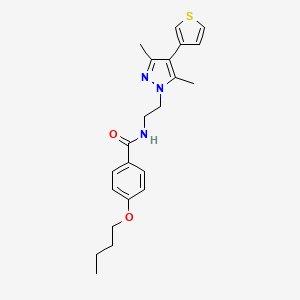
4-butoxy-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butoxy-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Heterocyclic Synthesis
Research in heterocyclic synthesis explores the creation of novel compounds with potential therapeutic applications. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles has been investigated to yield derivatives like pyrazole, isoxazole, and pyrazolopyrimidine, highlighting the compound's role in the development of new heterocyclic frameworks with possible pharmacological activities (Mohareb et al., 2004).
Biological Evaluation
The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, including compounds structurally related to 4-butoxy-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, have been reported. These compounds were screened for their inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, suggesting their significance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Synthesis and Characterization
Studies also delve into the synthesis, characterization, and evaluation of compounds for antimicrobial activities and molecular docking studies. These investigations provide insights into the compound's potential for creating new therapeutics with enhanced efficacy against microbial infections, demonstrating the utility of 4-butoxy-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide and its derivatives in discovering novel antimicrobial agents (Talupur et al., 2021).
properties
IUPAC Name |
4-butoxy-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-4-5-13-27-20-8-6-18(7-9-20)22(26)23-11-12-25-17(3)21(16(2)24-25)19-10-14-28-15-19/h6-10,14-15H,4-5,11-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSFGIUSMIGWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2626743.png)
![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2626746.png)
![[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride](/img/structure/B2626749.png)



![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2626757.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2626760.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2626762.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2626763.png)


